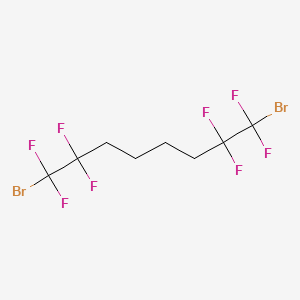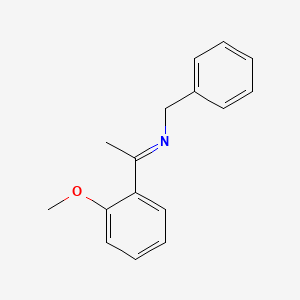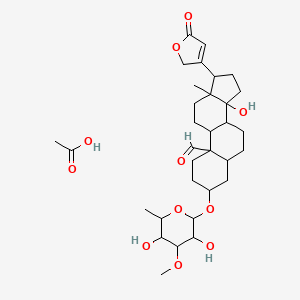
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide is a unique compound characterized by its ethyl and heptafluoropropyl groups attached to a sulfonamide structure. This compound is notable for its fluorinated alkyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide typically involves the reaction of ethylamine with heptafluoropropyl sulfonyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to its fluorinated structure.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated alkyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The sulfonamide group can interact with active sites of enzymes, inhibiting their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-N-methyl-2-hydroxyethane-1-sulfonamide: Similar structure but lacks the fluorinated alkyl group.
N-Ethyl-N-(trifluoromethyl)-2-hydroxyethane-1-sulfonamide: Contains a trifluoromethyl group instead of a heptafluoropropyl group.
Uniqueness
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide is unique due to its heptafluoropropyl group, which imparts enhanced chemical stability, lipophilicity, and bioactivity compared to its non-fluorinated or less-fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds.
Eigenschaften
CAS-Nummer |
113366-08-8 |
|---|---|
Molekularformel |
C7H10F7NO3S |
Molekulargewicht |
321.22 g/mol |
IUPAC-Name |
N-ethyl-N-(1,1,2,2,3,3,3-heptafluoropropyl)-2-hydroxyethanesulfonamide |
InChI |
InChI=1S/C7H10F7NO3S/c1-2-15(19(17,18)4-3-16)7(13,14)5(8,9)6(10,11)12/h16H,2-4H2,1H3 |
InChI-Schlüssel |
LHMWEQQSMDGOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C(C(F)(F)F)(F)F)(F)F)S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


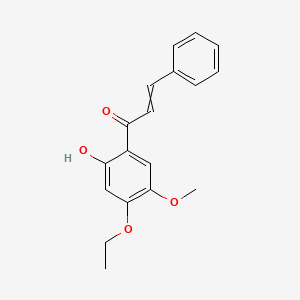
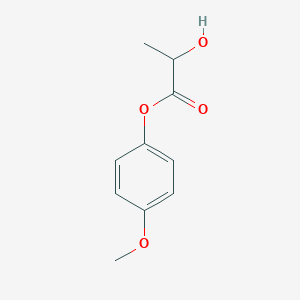
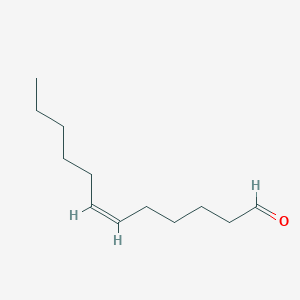


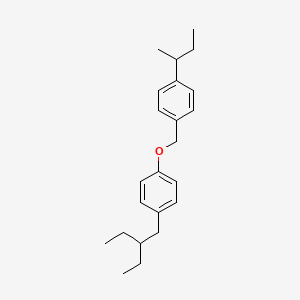
![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
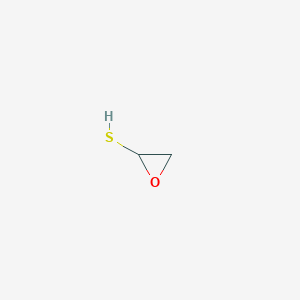
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
